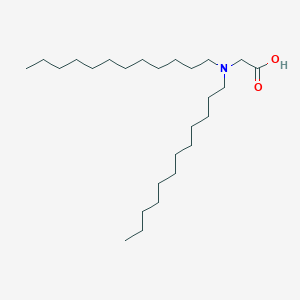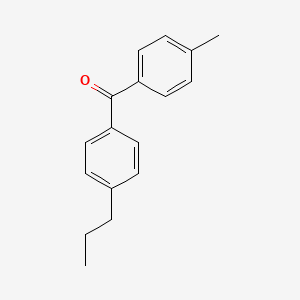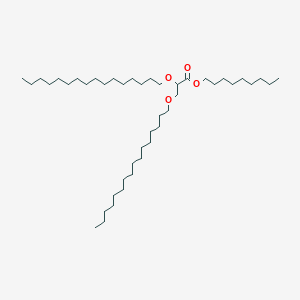
4-(Triphenylstannyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triphenylstannyl)cyclohexan-1-ol is an organotin compound that features a cyclohexane ring substituted with a hydroxyl group and a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with triphenyltin hydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Catalyst: Palladium or platinum-based catalysts are commonly used.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).
Reaction Time: The reaction typically takes several hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Triphenylstannyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and organometallic reagents (Grignard reagents) are employed.
Major Products
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Triphenylstannyl)cyclohexan-1-ol has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Triphenylstannyl)cyclohexan-1-ol involves the interaction of the triphenylstannyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include:
Nucleophilic Attack: The triphenylstannyl group can attack electrophilic centers in other molecules, leading to the formation of new bonds.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, where the triphenylstannyl group is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Triphenylstannyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(Triphenylstannyl)cyclohexane: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-(Trimethylstannyl)cyclohexan-1-ol: Contains a trimethylstannyl group instead of a triphenylstannyl group, resulting in different reactivity and properties.
Uniqueness
4-(Triphenylstannyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl and triphenylstannyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
64739-02-2 |
|---|---|
Molekularformel |
C24H26OSn |
Molekulargewicht |
449.2 g/mol |
IUPAC-Name |
4-triphenylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1,6-7H,2-5H2;3*1-5H; |
InChI-Schlüssel |
FCANVZYLQZBNAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1O)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


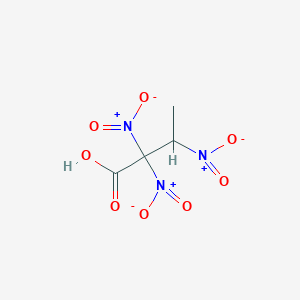
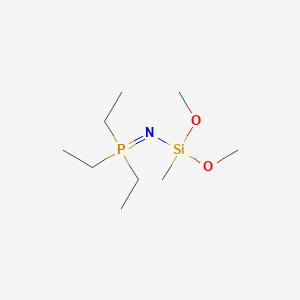
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
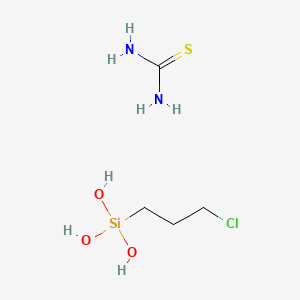
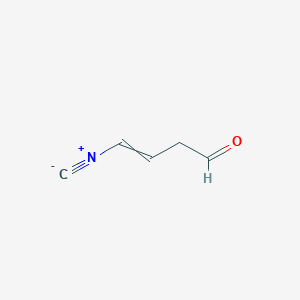
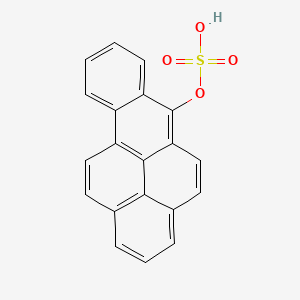
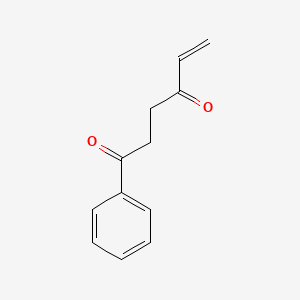
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
